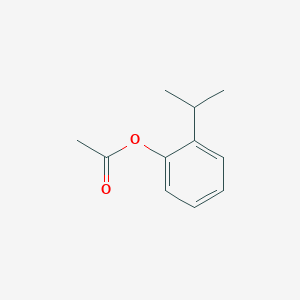

2-Isopropyl-phenyl acetate

Description

Contextualization within Organic Chemistry of Esters

Esters are a significant class of organic compounds derived from the reaction of an acid with an alcohol, a process known as esterification. Their general structure is characterized by a carbonyl group adjacent to an ether linkage (R-COO-R'). Phenyl acetates are a subclass of esters where the alcohol component is a phenol (B47542).

2-Isopropyl-phenyl acetate (B1210297) is a specific example of a substituted phenyl acetate. It is the ester formed from the reaction of acetic acid with 2-isopropylphenol (B134262). The "2-isopropyl" designation indicates that an isopropyl group is attached to the second carbon of the phenyl ring, ortho to the ester linkage. Its structure and basic chemical properties are summarized in the table below.

Table 1: Properties of 2-Isopropyl-phenyl acetate

This table is interactive. Users can sort and filter the data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 2050-28-4 |

| Synonyms | o-Isopropylphenyl acetate, Acetic acid, 2-isopropylphenyl ester |

| Structure | An acetate group attached to a phenyl ring, with an isopropyl group at the ortho position. |

Data sourced from PubChem CID 346233 nih.gov

The precursor for this ester, 2-isopropylphenol, can be synthesized by the alkylation of phenol with an isopropanol (B130326) agent using a catalyst. It is recognized as a useful starting material for more complex molecules. google.com

Academic Significance of Alkyl Phenylacetate (B1230308) Compounds

While specific research on this compound is not extensive, the broader class of substituted phenyl acetates is of considerable academic interest. These compounds serve as important substrates in various synthetic and mechanistic studies.

One of the most significant reactions involving this class is the Fries rearrangement. In this reaction, a phenyl acetate is rearranged to a hydroxyacetophenone, typically through the use of an acid catalyst. rsc.org Studies have explored this reaction over zeolite catalysts, examining how the position and nature of substituents on the phenyl ring influence reaction pathways and product selectivity. rsc.org The resulting hydroxyacetophenones are valuable intermediates in the synthesis of fine chemicals. rsc.org

Substituted phenyl acetates are also crucial in mechanistic organic chemistry. Researchers have used them to study the rates and equilibria of acetyl transfer reactions between different functional groups. acs.org Furthermore, gas-phase reactions of phenyl acetates have been investigated to understand intrinsic chemical reactivity in the absence of solvent effects, with product distributions being dependent on the substituent and the energy of the system. rsc.org

The presence of an ortho-alkyl group, such as the isopropyl group in this compound, imparts specific reactivity. Research on related compounds, like ethyl 2-diazo-2-(2-isopropylphenyl)acetate, has shown that Rh(II)-catalyzed C-H insertion reactions can proceed, leading to the formation of valuable cyclic structures like indane-1-carboxylates. researchgate.net More recently, the acetate group itself has been employed as a traceless directing group in advanced synthetic methods. For example, catalytic reductive ortho-C–H silylation of phenols can be directed by an acetate group to create complex, multi-substituted aromatic compounds. nih.gov

Table 2: Key Reactions Involving Substituted Phenyl Acetates

This table is interactive. Users can sort and filter the data.

| Reaction Type | Description | Significance |

|---|---|---|

| Fries Rearrangement | Acid-catalyzed rearrangement of a phenyl ester to a hydroxyketone. rsc.org | Synthesis of hydroxyacetophenone intermediates. rsc.org |

| Acetyl Transfer | Transfer of the acetyl group to other nucleophiles. acs.org | Used in mechanistic studies of reaction rates and equilibria. acs.org |

| C-H Functionalization | The acetate group can act as a directing group for reactions at the ortho C-H bond of the phenyl ring. nih.gov | A modern strategy for the synthesis of complex substituted arenes. nih.gov |

| Intramolecular Insertion | Catalyzed insertion into an ortho-alkyl C-H bond (in related diazoacetates). researchgate.net | Formation of cyclic compounds like indanes. researchgate.net |

Research Trajectories and Open Questions for this compound

Based on research into related compounds, several potential research trajectories and open questions for this compound can be identified.

A significant area of modern chemistry is the development of new pharmaceutical agents. A study on fluorine-substituted phenyl acetate derivatives demonstrated their potential as ultra-short recovery sedative/hypnotic agents. nih.gov An open question is whether this compound or its derivatives could exhibit interesting biological activities and how the lipophilic isopropyl group at the ortho position might influence drug-receptor interactions or metabolic stability.

In the field of catalysis, the Fries rearrangement of substituted phenyl acetates remains a topic of interest. rsc.org Future research could systematically investigate the rearrangement of this compound over various solid acid catalysts, such as zeolites. This would help elucidate how the steric and electronic properties of the ortho-isopropyl group affect conversion rates, catalyst deactivation, and the regioselectivity of the rearrangement compared to other isomers or alkyl substituents.

Furthermore, the application of modern synthetic methods to this compound presents another research avenue. The use of acetate as a directing group in ortho-C–H functionalization is a powerful tool. nih.gov A key research question would be to explore how the pre-existing ortho-isopropyl group influences the regioselectivity and efficiency of further C-H functionalization on the aromatic ring. This could lead to novel pathways for synthesizing highly substituted and sterically hindered phenolic compounds. Finally, the bulky ortho-isopropyl group may enforce a specific conformation on the acetate group, which could be investigated through computational and physical organic chemistry studies to understand its impact on reactivity. acs.org

Structure

3D Structure

Properties

CAS No. |

1608-68-0 |

|---|---|

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2-propan-2-ylphenyl) acetate |

InChI |

InChI=1S/C11H14O2/c1-8(2)10-6-4-5-7-11(10)13-9(3)12/h4-8H,1-3H3 |

InChI Key |

ILKITZBHQBDKCB-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1OC(=O)C |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)C |

Other CAS No. |

1608-68-0 |

Synonyms |

Acetic acid o-isopropylphenyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Isopropyl Phenyl Acetate

Classical Esterification Approaches

Classical esterification methods remain a fundamental approach for the synthesis of esters like 2-isopropylphenyl acetate (B1210297). These methods typically involve the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Direct Condensation of Phenylacetic Acid with Isopropanol (B130326)

A primary and straightforward method for synthesizing 2-isopropylphenyl acetate is the direct condensation of phenylacetic acid with isopropanol. This reaction, a type of Fischer esterification, involves heating the two reactants with a strong acid catalyst. The equilibrium nature of this reaction often requires the removal of water to drive the reaction towards the product side, thereby increasing the yield of the desired ester.

Catalyst Systems in Esterification Reactions

The choice of catalyst is critical in direct esterification reactions. Strong mineral acids such as sulfuric acid and hydrochloric acid have been traditionally used due to their low cost and high activity. e3s-conferences.org However, these homogeneous catalysts can lead to issues with separation, product purification, and equipment corrosion. e3s-conferences.org To overcome these challenges, solid acid catalysts have been explored. These include ion-exchange resins, zeolites, and acid-treated clays (B1170129) like montmorillonite. google.com For instance, a study on the esterification of long-chain acids and alcohols highlighted the effectiveness of a porous phenolsulfonic acid–formaldehyde resin (PAFR) and Amberlyst-16 as solid acid catalysts, which could potentially be adapted for the synthesis of 2-isopropylphenyl acetate. uva.nl Titanium-based catalysts, such as titanium(IV) isopropoxide, have also been investigated, demonstrating that their catalytic activity is influenced by both Lewis acidity and Brønsted basicity of the in-situ formed carboxylate groups.

Advanced Synthetic Strategies

To address the limitations of classical methods, advanced synthetic strategies are being developed. These include the use of enzymes, precursor derivatives, and novel catalytic systems to achieve higher efficiency and sustainability.

Chemoenzymatic Synthesis of Ester Compounds

Chemoenzymatic synthesis offers a green and highly selective alternative for ester production. Lipases are commonly employed enzymes for catalyzing esterification and transesterification reactions under mild conditions. For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the synthesis of propyl-phenyl acetate. researchgate.net This enzymatic approach can be applied to the synthesis of 2-isopropylphenyl acetate, potentially offering high enantioselectivity if a chiral center is present. The use of immobilized lipases can further enhance catalyst stability and reusability. researchgate.net Research on lipase-catalyzed synthesis of isoamyl acetate in a two-phase ionic liquid/n-heptane system has demonstrated the potential for efficient reaction and simultaneous product removal, a technique that could be adapted for 2-isopropylphenyl acetate production. rsc.org

Utilizing Precursor Derivatives in Phenylacetate (B1230308) Synthesis

The synthesis of 2-isopropylphenyl acetate can also be approached by utilizing various precursor derivatives. One such method involves the reaction of a quaternary ammonium (B1175870) salt of a substituted benzyl (B1604629) halide with a carboxylic acid or its salt. google.com Another approach is the use of 2-isopropylphenol (B134262) as a starting material, which can be synthesized through the alkylation of phenol (B47542) with propylene. google.com The resulting 2-isopropylphenol can then be esterified with acetic anhydride (B1165640) or acetyl chloride to yield 2-isopropylphenyl acetate. A patent describes the preparation of acetic p-isopropyl phenyl methyl ester from isopropylbenzyl alcohol and acetic anhydride or glacial acetic acid, using sulfuric or hydrochloric acid as a catalyst. google.com This suggests a similar pathway could be employed for the ortho-isomer.

Novel Synthetic Routes for Related Aryl Acetates

Novel synthetic routes for aryl acetates often focus on improving efficiency and sustainability. One innovative method involves the palladium-catalyzed carbonylation of benzyl acetates. This approach is notable for being halogen- and base-free, offering a more environmentally friendly alternative to traditional methods. e3s-conferences.org Another strategy is the synthesis of aryl acetates from the corresponding aldehydes. For instance, acetic acid 3-(3-isopropyl-phenyl)-but-1-enyl ester was prepared from 3-(3-isopropylphenyl)butanal, acetic anhydride, sodium acetate, and triethylamine. google.com The development of such routes for a variety of aryl acetates provides a framework for designing new syntheses of 2-isopropylphenyl acetate with improved characteristics.

Data Tables

Table 1: Comparison of Catalyst Systems for Esterification

| Catalyst Type | Catalyst Example | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid e3s-conferences.org | Low cost, high activity e3s-conferences.org | Difficult separation, corrosion e3s-conferences.org |

| Solid Acid | Amberlyst-16 uva.nl | Recyclable, less corrosive | Potentially lower activity |

| Enzymatic | Candida antarctica Lipase B researchgate.net | High selectivity, mild conditions researchgate.net | Higher cost, potential for denaturation |

| Titanium-based | Titanium(IV) isopropoxide | Amphoteric nature enhances catalysis | Sensitivity to water |

Table 2: Overview of Synthetic Strategies for 2-Isopropyl-phenyl acetate and Related Esters

| Synthetic Strategy | Reactants | Key Reagents/Catalysts | Noteworthy Features |

| Direct Esterification | Phenylacetic Acid, Isopropanol | Strong Acid (e.g., H₂SO₄) | Equilibrium reaction, requires water removal |

| Chemoenzymatic Synthesis | 2-Isopropylphenol, Acyl Donor | Lipase (e.g., CAL-B) researchgate.net | High selectivity, environmentally friendly researchgate.net |

| From Precursor (Phenol) | Phenol, Propylene, Acetic Anhydride | Friedel-Crafts catalyst, Acid catalyst google.com | Multi-step process |

| From Precursor (Aldehyde) | 3-(3-Isopropylphenyl)butanal | Acetic Anhydride, Sodium Acetate google.com | Applicable to specific aldehyde precursors google.com |

| Palladium-Catalyzed Carbonylation | Benzyl Acetate, Alcohol | Palladium catalyst, CO | Halogen- and base-free e3s-conferences.org |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves a critical evaluation of starting materials, reagents, catalysts, solvents, and energy consumption. Key principles that have been influential in shaping greener synthetic routes include the use of catalysts over stoichiometric reagents, the selection of safer solvents, and the design of energy-efficient processes.

A significant advancement in the green synthesis of phenolic acetates, including this compound, is the move towards solvent-free reaction conditions. jetir.org Traditional methods often rely on organic solvents to facilitate the reaction, which can lead to volatile organic compound (VOC) emissions and pose challenges for waste disposal. By eliminating the solvent, the process becomes inherently cleaner and more atom-economical.

The choice of catalyst is another critical aspect. While conventional synthesis may employ corrosive mineral acids, greener alternatives focus on heterogeneous catalysts. For instance, metal-supported catalysts, such as nickel on silica (B1680970) (Ni/SiO2) or zinc on Montmorillonite K-10 clay, have been shown to be effective for the acetylation of phenols. jetir.orgarabjchem.org These solid catalysts offer several advantages: they are easily separated from the reaction mixture, can be recycled and reused multiple times, and often exhibit high selectivity, minimizing the formation of byproducts. jetir.orgarabjchem.org

The reaction for the synthesis of this compound from 2-isopropylphenol and acetic anhydride is as follows:

(CH₃)₂CHC₆H₄OH + (CH₃CO)₂O → (CH₃)₂CHC₆H₄OCOCH₃ + CH₃COOH

This reaction can be catalyzed by various agents, with greener options favoring solid, reusable catalysts.

Table 1: Comparison of Catalysts in Phenolic Acetate Synthesis

| Catalyst Type | Example | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric Acid | High reactivity | Corrosive, difficult to separate, generates acidic waste |

| Heterogeneous Solid Acid | Ni/SiO2 arabjchem.org | Reusable, easy to separate, eco-friendly arabjchem.org | May require higher temperatures or longer reaction times |

| Clay-supported Metal | Zn-Montmorillonite K-10 jetir.org | High conversion and selectivity, recyclable jetir.org | Catalyst preparation can be multi-step |

The following table summarizes a comparison between a plausible traditional synthesis and a greener alternative for this compound.

Table 2: Traditional vs. Green Synthesis of this compound

| Parameter | Traditional Method | Greener Method |

| Catalyst | Sulfuric Acid or Phosphoric Acid google.com | Reusable solid catalyst (e.g., Ni/SiO2, Zn-MMT K-10) jetir.orgarabjchem.org |

| Solvent | Organic solvent (e.g., toluene) | Solvent-free or green solvent (e.g., water) |

| Byproducts | Acidic waste, solvent waste | Minimal waste, catalyst is recycled |

| Energy Consumption | Often requires high temperatures and energy for solvent recovery | Can be conducted at lower temperatures under optimized conditions |

| Atom Economy | Lower due to solvent use and potential side reactions | Higher, especially in solvent-free systems |

By integrating these green chemistry principles, the production of this compound can be made more sustainable, with reduced environmental impact and improved resource efficiency.

Spectroscopic and Structural Elucidation of 2 Isopropyl Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra, a comprehensive picture of the connectivity and spatial arrangement of atoms in 2-isopropyl-phenyl acetate (B1210297) can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of 2-isopropyl-phenyl acetate provides characteristic signals that can be assigned to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as a complex multiplet in the region of δ 7.0-7.4 ppm. The isopropyl group gives rise to a septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The acetyl group's methyl protons are observed as a sharp singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0-7.4 | m | - |

| Isopropyl-CH | 3.10-3.20 | sept | ~6.9 |

| Acetyl-CH₃ | 2.28 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The carbonyl carbon of the ester group is typically found at the downfield end of the spectrum, around δ 169-170 ppm. The aromatic carbons show signals in the range of δ 121-150 ppm, with the carbon attached to the oxygen (C-O) appearing at the lower end of this range. The carbons of the isopropyl group and the acetyl methyl group resonate at the upfield region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 169.5 |

| Aromatic C-O | 148.5 |

| Aromatic C-i | 135.5 |

| Aromatic C-m/p | 121.2-129.9 |

| Isopropyl-CH | 27.2 |

| Acetyl-CH₃ | 21.1 |

Two-Dimensional NMR Correlation Studies (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) : A COSY spectrum of this compound would show correlations between the isopropyl methine proton and the isopropyl methyl protons, confirming their coupling. It would also reveal the coupling network among the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons. mdpi.comrsc.org For this compound, the HSQC spectrum would show cross-peaks connecting the isopropyl methine proton to its corresponding carbon, the isopropyl methyl protons to their carbon, the acetyl methyl protons to their carbon, and the aromatic protons to their respective carbons. mdpi.comrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. researchgate.netmdpi.comresearchgate.netresearchgate.net Key HMBC correlations for this compound would include:

Correlations from the isopropyl methyl protons to the isopropyl methine carbon and the aromatic carbon attached to the isopropyl group.

Correlations from the acetyl methyl protons to the carbonyl carbon.

Correlations from the aromatic protons to neighboring aromatic carbons and the carbon of the isopropyl group.

These 2D NMR techniques, used in conjunction, provide unambiguous evidence for the complete structural assignment of this compound. researchgate.netrsc.orgacs.org

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum for this compound would exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. For this compound, key fragments would likely include:

A peak corresponding to the loss of the isopropoxy radical (•OCH(CH₃)₂).

A peak corresponding to the acylium ion [CH₃CO]⁺.

A base peak resulting from the formation of the tropylium (B1234903) ion or other stable carbocations from the phenyl ring. nih.gov

Table 3: Key Fragments in the EI-MS of Isopropyl Phenylacetate (B1230308) nih.gov

| m/z | Relative Intensity | Fragment |

|---|---|---|

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 78.60 | [CH₃CO]⁺ (Acylium ion) |

| 92 | 27.52 | [C₇H₈]⁺ |

| 65 | 15.42 | [C₅H₅]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₄O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its elemental composition. rsc.orgsemanticscholar.orgacs.orgwiley-vch.de The calculated exact mass for C₁₁H₁₄O₂ is 178.0994 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the correct molecular formula. rsc.orgsemanticscholar.orgacs.orgwiley-vch.dechem960.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2-isopropylphenyl acetate is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts: the ester group, the aromatic ring, and the isopropyl substituent. While a dedicated spectrum for 2-isopropylphenyl acetate is not publicly available, the expected absorption frequencies can be accurately predicted based on established group frequencies for similar molecules. vscht.cz

The most prominent features in the IR spectrum of an aryl acetate are the absorptions related to the ester functional group. researchgate.net A strong, sharp band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1750-1735 cm⁻¹. orgchemboulder.com Since the ester is conjugated with the phenyl ring, this peak might shift to a slightly lower frequency, typically around 1730-1715 cm⁻¹. orgchemboulder.comlibretexts.org Additionally, the C-O stretching vibrations of the ester group will produce two or more distinct bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.comuobabylon.edu.iq The "acid" side C-O stretch, adjacent to the carbonyl group, is typically found between 1300 and 1150 cm⁻¹, while the "alcohol" side C-O stretch appears between 1150 and 1000 cm⁻¹. uobabylon.edu.iq

The aromatic nature of the compound is confirmed by several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. vscht.cz In-ring carbon-carbon (C=C) stretching vibrations produce a series of medium to weak absorptions in the 1615-1450 cm⁻¹ region. vscht.czlibretexts.org Crucially, the substitution pattern on the benzene (B151609) ring can be determined by analyzing the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range. vscht.cz For an ortho-disubstituted ring, as in 2-isopropylphenyl acetate, a strong absorption band is expected around 750 cm⁻¹. biomaterial.com.brmlsu.ac.in

The presence of the isopropyl group and the methyl group from the acetate moiety gives rise to characteristic aliphatic C-H stretching and bending vibrations. The sp³-hybridized C-H stretching vibrations will result in bands in the 3000-2850 cm⁻¹ region. uniroma1.it The bending vibrations for the methyl groups (CH₃) are also identifiable, typically with a characteristic band around 1370-1350 cm⁻¹. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³ C-H) | 3000 - 2850 | Medium |

| C=O Stretch | Ester (Aryl) | 1730 - 1715 | Strong |

| C=C Stretch | Aromatic Ring | 1615 - 1450 | Medium to Weak |

| C-H Bend | Methyl (CH₃) | 1370 - 1350 | Medium |

| C-O Stretch | Ester ("Acid" side) | 1300 - 1150 | Strong |

| C-O Stretch | Ester ("Alcohol" side) | 1150 - 1000 | Strong |

| C-H Out-of-Plane Bend | Ortho-disubstituted Aromatic | ~750 | Strong |

Advanced Spectroscopic Methods in Conformational Analysis (e.g., Rotational Spectroscopy of Phenyl Acetate)

While IR spectroscopy identifies functional groups, advanced techniques are required to elucidate the precise three-dimensional arrangement of atoms and the dynamics of molecular conformations. Rotational spectroscopy, particularly when combined with quantum chemical calculations, is an exceptionally powerful tool for this purpose. Studies on phenyl acetate, the parent compound of 2-isopropylphenyl acetate, provide a clear example of how these methods can unravel complex structural details.

Research on phenyl acetate using free jet absorption millimeter-wave and pulsed jet Fourier transform microwave spectrometers has revealed that the molecule is non-planar. nih.gov The most stable conformation features the acetyl group's plane tilted by approximately 70-72 degrees with respect to the plane of the phenyl ring. nih.gov This non-planar structure is a key finding, as it deviates from a simple, flat arrangement.

Furthermore, the rotational spectrum of phenyl acetate is complicated by two large-amplitude internal motions: the internal rotation of the methyl group and the skeletal torsion of the entire acetate group relative to the phenyl ring. nih.gov These internal motions cause splittings in the observed rotational transitions. The analysis of these splittings allows for the determination of the energy barriers associated with these movements. For phenyl acetate, the barrier to methyl internal rotation was determined to be approximately 136 cm⁻¹, while the barrier for the skeletal torsion that would make the two planes perpendicular is about 68 cm⁻¹. mlsu.ac.innih.gov

The presence of the isopropyl group at the ortho position in 2-isopropylphenyl acetate would introduce additional complexity to its conformational landscape and rotational spectrum. The bulky isopropyl group would likely influence the preferred torsional angle between the acetate group and the phenyl ring due to steric hindrance. It would also introduce its own internal rotations, further complicating the spectrum but also providing more structural information upon detailed analysis. Therefore, the application of rotational spectroscopy to 2-isopropylphenyl acetate would be invaluable in determining its equilibrium geometry and the energetic barriers to its internal rotations, providing a detailed picture of its conformational preferences.

Interactive Data Table: Research Findings from Conformational Analysis of Phenyl Acetate

| Parameter | Method | Finding | Reference |

| Molecular Structure | Rotational Spectroscopy & Quantum Chemical Calculations | Non-planar, with the acetate and phenyl planes tilted by ~70-72°. | nih.gov |

| Methyl Internal Rotation Barrier | Rotational Spectroscopy | ~136 cm⁻¹ | mlsu.ac.innih.gov |

| Skeletal Torsion Barrier | Rotational Spectroscopy | ~68 cm⁻¹ (for perpendicular conformation) | mlsu.ac.innih.gov |

| Conformational Preference | Gas-phase Spectroscopy & Quantum Chemical Calculations | The cis conformer is favored over the trans conformer by ~3 kcal mol⁻¹ due to a stabilizing n→π* interaction and reduced steric repulsion. |

Computational Chemistry and Theoretical Modeling of 2 Isopropyl Phenyl Acetate Systems

Quantum Chemical Calculations for Molecular Geometry and Energetics

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in 2-isopropyl-phenyl acetate (B1210297) and its energetic properties. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.netmaterialsciencejournal.org For 2-isopropyl-phenyl acetate, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. nih.gov Computational methods like Density Functional Theory (DFT) are often employed for this purpose. materialsciencejournal.orgresearchgate.net

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The isopropyl group and the phenyl acetate moiety can rotate relative to each other, leading to various conformers with different energy levels. Identifying the global minimum energy conformer is crucial as it represents the most populated and thus the most experimentally relevant structure. unibo.it

Interactive Table: Optimized Geometrical Parameters of this compound (Predicted)

This table presents predicted data for the bond lengths and angles of the lowest energy conformer of this compound, which would be calculated using a specified level of theory (e.g., B3LYP/6-31G*).

| Parameter | Value (Å or Degrees) |

| C=O bond length | ~1.21 Å |

| C-O (ester) bond length | ~1.36 Å |

| O-C (phenyl) bond length | ~1.41 Å |

| C-C (isopropyl) bond length | ~1.53 Å |

| C-H (isopropyl) bond length | ~1.10 Å |

| C-C-O bond angle | ~111° |

| O-C=O bond angle | ~123° |

| C-O-C bond angle | ~118° |

Note: The values in this table are illustrative and would be generated from specific quantum chemical calculations.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. libretexts.org For this compound, mapping the PES helps to visualize the energy landscape of its conformational changes. libretexts.org By systematically changing key dihedral angles, such as the one between the isopropyl group and the phenyl ring, a PES can be generated. This map reveals the energy barriers between different conformers and identifies the transition states that connect them. libretexts.org The PES is a powerful tool for understanding the dynamics of the molecule and the feasibility of different conformational isomers. acs.org

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. researchgate.netresearchgate.net It offers a good balance between accuracy and computational cost for studying systems like this compound. DFT can be used to model reactions such as hydrolysis or transesterification. researchgate.netresearchgate.net

For instance, in the hydrolysis of this compound, DFT calculations can elucidate the step-by-step mechanism. This includes identifying the reactants, products, any intermediates, and the transition states that connect these species. nih.gov By calculating the energies of these structures, a reaction energy profile can be constructed, which shows the energy changes throughout the reaction. This profile helps to determine the rate-determining step of the reaction, which is the step with the highest energy barrier. acs.org

Interactive Table: Calculated Energies for a Hypothetical Reaction Step

This table illustrates the type of data obtained from DFT calculations for a single step in a reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Products | -5.8 |

Note: These are example values and the actual energies would depend on the specific reaction and level of theory used.

Transition State Theory (TST) in Reaction Rate Constant Determinations

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. fiveable.me According to TST, the rate of a reaction is determined by the concentration of the transition state species and the frequency at which it converts to products. fiveable.melibretexts.org The theory assumes a quasi-equilibrium between the reactants and the transition state. fiveable.me

The central equation in TST is the Eyring equation, which relates the rate constant (k) to the Gibbs free energy of activation (ΔG‡): fiveable.me

k = (κ * k_B * T / h) * exp(-ΔG‡ / RT)

Where:

k is the rate constant

κ is the transmission coefficient (often assumed to be 1)

k_B is the Boltzmann constant

T is the temperature in Kelvin

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

DFT calculations can provide the necessary thermodynamic data, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, to calculate ΔG‡ (ΔG‡ = ΔH‡ - TΔS‡). fiveable.me By applying TST, it is possible to theoretically predict the rate constants for reactions of this compound under various conditions. sparkl.menih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. researchgate.net For ester analogues of this compound, QSAR can be a valuable tool for predicting their properties without the need for extensive experimental testing. nih.govmdpi.com

The process of developing a QSAR model involves several key steps:

Data Set Preparation: A dataset of ester analogues with known activities (e.g., insecticidal activity, enzymatic inhibition) is compiled. brieflands.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. brieflands.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed activity. nih.govjbclinpharm.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. jbclinpharm.org

Once a robust QSAR model is established, it can be used to predict the activity of new, untested ester analogues of this compound, thereby guiding the design of new compounds with desired properties. mdpi.com

Interactive Table: Example QSAR Descriptors and their Correlation with Activity

This table shows a hypothetical set of descriptors and their correlation coefficients with a biological activity for a series of ester analogues.

| Descriptor | Description | Correlation (r) |

| LogP | Octanol-water partition coefficient (hydrophobicity) | 0.75 |

| MR | Molar refractivity (steric parameter) | -0.42 |

| q(O) | Partial charge on the carbonyl oxygen (electronic parameter) | 0.61 |

Note: The values are for illustrative purposes. The selection of relevant descriptors is a key part of QSAR modeling.

Environmental Fate and Degradation Pathways of 2 Isopropyl Phenyl Acetate

Abiotic Degradation Processes

Abiotic degradation involves non-biological chemical reactions that break down the compound. For 2-Isopropyl-phenyl acetate (B1210297), the most significant abiotic processes are hydrolysis and photolysis.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in 2-Isopropyl-phenyl acetate is susceptible to hydrolysis, yielding 2-isopropylphenol (B134262) and acetic acid. This reaction can be catalyzed by acids or bases, but base-catalyzed hydrolysis is typically the more significant pathway under most environmental pH conditions (pH > 6).

The mechanism for base-catalyzed hydrolysis of esters like this compound is generally a bimolecular nucleophilic acyl substitution (BAC2). The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, expelling the 2-isopropylphenoxide leaving group and forming acetic acid. The final products are acetate and 2-isopropylphenol.

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the chemical structure of the ester itself. For phenyl acetates, the rate is dependent on the concentration of both the ester and the hydroxide ions. The presence of the isopropyl group at the ortho position of the phenyl ring introduces both electronic and steric effects that can modify the reaction kinetics compared to unsubstituted phenyl acetate.

| Factor | Influence on Hydrolysis Rate of this compound | Rationale |

| pH | Rate increases significantly with increasing pH (alkaline conditions). | The reaction is base-catalyzed; higher pH means a higher concentration of hydroxide ions (OH-), the nucleophile in the rate-determining step. |

| Temperature | Rate increases with temperature. | Higher temperatures provide the necessary activation energy for the reaction, consistent with Arrhenius theory. |

| Steric Hindrance | The ortho-isopropyl group may slightly decrease the rate. | The bulky isopropyl group can sterically hinder the approach of the hydroxide nucleophile to the carbonyl carbon atom. |

| Electronic Effects | The alkyl (isopropyl) group is weakly electron-donating. | This effect can slightly decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack and thus slowing the reaction compared to unsubstituted phenyl acetate. |

Photolytic decomposition, or photolysis, is the degradation of a compound by photons of light, particularly in the ultraviolet (UV) spectrum of sunlight. Aromatic esters can undergo direct photolysis by absorbing light, or indirect photolysis, where other light-absorbing molecules (photosensitizers) in the environment generate reactive species that degrade the compound. acs.org

For this compound, direct photolysis is expected to proceed via pathways similar to those observed for phenyl acetate and other aromatic esters. tue.nl The primary photochemical process is the cleavage of the ester bond.

Photo-Fries Rearrangement : Upon absorption of UV radiation, the molecule can be excited to a higher energy state. This can lead to the homolytic cleavage of the acyl-oxygen bond, forming a 2-isopropylphenoxyl radical and an acetyl radical within a solvent cage. These radicals can either recombine to reform the ester or rearrange to form acetylphenols (e.g., 2-hydroxy-3-isopropylacetophenone and 4-hydroxy-3-isopropylacetophenone).

Photo-Decarboxylation/Decarbonylation : Another potential pathway involves the cleavage of the ester bond leading to the formation of radical species that can undergo further reactions, such as decarbonylation of the acetyl radical. researchgate.net

Indirect Photolysis : In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen. nih.gov These highly reactive species can attack both the aromatic ring and the ester group of this compound, leading to hydroxylation and eventual ring cleavage.

The efficiency of photolysis is described by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. wikipedia.org The environmental photochemical half-life depends on the quantum yield, the light absorption spectrum of the compound, and the intensity of solar radiation at a specific location and time of year.

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. This is often the most significant degradation pathway for organic compounds in the environment.

The biodegradation of this compound is initiated by the enzymatic cleavage of the ester bond, a process known as hydrolysis. This initial step releases 2-isopropylphenol and acetate. The acetate can be readily assimilated by a wide variety of microorganisms into central metabolic pathways like the citric acid cycle. The subsequent degradation of the aromatic ring of the resulting phenol (B47542) is the more complex part of the metabolic process.

While the specific pathway for 2-isopropylphenol is not extensively detailed, the metabolism of the closely related hydrolysis product, phenylacetate (B1230308) (from phenyl acetate), is well-characterized in bacteria and serves as a model. ethz.ch The bacterial degradation of phenylacetate is a hybrid pathway that combines features of both aerobic and anaerobic metabolism. nih.govresearchgate.net This pathway is encoded by the paa gene cluster, which is found in a significant percentage of sequenced bacteria, including Escherichia coli and Pseudomonas putida. nih.govfrontiersin.org

The key steps in the aerobic bacterial phenylacetate pathway are:

Activation : Phenylacetate is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by a specific ligase. nih.gov

Ring Epoxidation : A multicomponent oxygenase enzyme complex attacks the aromatic ring of phenylacetyl-CoA, forming a reactive ring 1,2-epoxide. This step is an unusual aerobic strategy that does not involve initial hydroxylation. nih.gov

Isomerization and Ring Cleavage : The epoxide is isomerized to a seven-membered oxepin (B1234782) ring, which is then hydrolytically cleaved. nih.gov

Beta-Oxidation : The resulting aliphatic chain undergoes a series of β-oxidation steps, ultimately yielding central metabolic intermediates such as acetyl-CoA and succinyl-CoA. ethz.ch

Fungi also degrade phenylacetate, typically through a different pathway that involves hydroxylation of the aromatic ring to form homogentisate, which then undergoes ring cleavage. ethz.chnih.gov It is plausible that microorganisms capable of degrading 2-isopropylphenol would utilize similar strategies of ring hydroxylation and subsequent cleavage.

The crucial first step in the biodegradation of this compound is the cleavage of its ester bond. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases (or simply esterases) and lipases. These enzymes are widespread in nature and are produced by a vast array of bacteria and fungi. researchgate.net

Esterases catalyze the hydrolysis of ester bonds via a mechanism involving a catalytic triad (B1167595) (typically serine, histidine, and an acidic residue like aspartate or glutamate) in the enzyme's active site. The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a covalent acyl-enzyme intermediate and the release of the alcohol moiety (2-isopropylphenol). The intermediate is then hydrolyzed by a water molecule, releasing the carboxylic acid (acetic acid) and regenerating the active enzyme.

While no studies have focused specifically on the enzymatic degradation of this compound, extensive research on the enzymatic degradation of other esters, including pollutants like phthalate (B1215562) esters and bioplastics like polylactic acid (PLA), confirms the central role of these hydrolases. nih.gov The efficiency of these enzymes depends on the accessibility of the ester bond, which can be influenced by the steric hindrance from the ortho-isopropyl group.

Environmental Distribution and Transport Modeling

The distribution of this compound in the environment is governed by its physicochemical properties, which determine how it partitions between air, water, soil, and biota. Environmental fate models, such as fugacity models, use these properties to predict the compound's distribution and persistence. researchgate.net

Fugacity models are based on the concept of "escaping tendency" from a phase. envchemgroup.comulisboa.pt At equilibrium, the fugacity of a chemical is uniform across all environmental compartments. The model calculates the concentration in each compartment (air, water, soil, sediment, etc.) based on the compartment's volume and "fugacity capacity" (Z-value), which is derived from the chemical's properties. hjjkyyj.comlupinepublishers.com

Key physicochemical properties for this compound are estimated below:

| Property | Value (Estimated) | Environmental Implication |

| Molecular Weight | 178.23 g/mol nih.gov | Influences diffusion and transport rates. |

| Water Solubility | Low (Predicted) | Tends to partition out of the water phase and into organic matter in soil/sediment or biota. |

| Vapor Pressure | Low to Moderate (Predicted) | May be subject to some atmospheric transport in the vapor phase. |

| Octanol-Water Partition Coefficient (log Kow) | 2.8 (Computed) nih.gov | Indicates a moderate potential for bioaccumulation in organisms and sorption to organic carbon in soil and sediment. |

| Henry's Law Constant | Moderate (Predicted) | Suggests potential for volatilization from water to air. |

Based on these properties, a Level I fugacity model would predict that this compound released into the environment would predominantly partition into soil and sediment due to its low water solubility and moderate Kow. A smaller fraction would be found in water, and some would volatilize into the atmosphere. More complex models (Level II, III) would incorporate degradation and transport processes to predict the compound's persistence and long-range transport potential. nih.govcefic-lri.org

Adsorption and Desorption Phenomena in Environmental Matrices

The persistence and mobility of this compound in the environment are significantly influenced by its tendency to attach to and detach from soil and sediment particles. This behavior is governed by the interconnected processes of adsorption and desorption.

Adsorption is the process by which a chemical substance adheres to the surface of solid particles, such as organic matter and clay minerals in soil or sediment. Desorption is the reverse process, where the adsorbed substance is released back into the surrounding water or air. The balance between these two phenomena dictates the compound's concentration in the dissolved phase, and thus its availability for transport, degradation, and uptake by organisms.

For non-ionic organic compounds like this compound, adsorption is primarily driven by partitioning into the soil's organic carbon fraction. The key parameters used to quantify this behavior are the soil-water partition coefficient (Kd) and the organic carbon-normalized soil-water partition coefficient (Koc).

| Parameter | Description | Interpretation |

| Kd (Distribution Coefficient) | The ratio of the concentration of the compound adsorbed to soil to the concentration in the surrounding water at equilibrium. It is specific to a particular soil type. | A higher Kd value indicates stronger binding to the specific soil and less mobility. |

| Koc (Organic Carbon Partition Coefficient) | Normalizes Kd for the organic carbon content of the soil (Koc = Kd / foc, where foc is the fraction of organic carbon). This allows for comparison across different soils. | A high Koc value signifies a strong tendency for the chemical to adsorb to organic matter, resulting in lower mobility in the environment. |

This table is interactive. You can sort and filter the data.

No experimentally determined Koc value for this compound was found. However, it can be estimated from its octanol-water partition coefficient (Kow). The computed XLogP3 (a surrogate for log Kow) for this compound is 2.8. Using common quantitative structure-activity relationship (QSAR) equations, this log Kow value suggests a moderate potential for adsorption to organic matter in soil and sediment.

Volatilization and Leaching Characteristics in Soil and Water Systems

Once released into the environment, this compound can be transported away from the point of release through volatilization and leaching.

Leaching is the downward movement of a chemical through the soil profile with percolating water. This is a primary pathway for groundwater contamination. The potential for a compound to leach is inversely related to its adsorption to soil particles. Chemicals with low Koc values are weakly adsorbed and therefore more likely to leach, whereas those with high Koc values are strongly bound and less mobile.

Based on the estimated moderate Koc value for this compound, its leaching potential can be classified.

| Soil Mobility Class | Koc Range | Leaching Potential of this compound |

| Very High | < 50 | Unlikely |

| High | 50 - 150 | Unlikely |

| Moderate | 150 - 500 | Probable |

| Low | 500 - 2000 | Unlikely |

| Slight | 2000 - 5000 | Unlikely |

| Immobile | > 5000 | Unlikely |

This table is interactive. You can sort and filter the data based on mobility class and Koc range.

Given its estimated physicochemical properties, this compound is expected to have a moderate tendency to leach through the soil column.

Environmental Risk Assessment Methodologies for Related Compounds

The environmental risk assessment (ERA) for fragrance ingredients, including compounds structurally related to this compound, follows a structured, tiered approach to determine the potential for adverse effects on the environment. This process is integral to ensuring the safety of ingredients used in a wide array of consumer products.

The fundamental principle of the ERA is to compare the predicted exposure of a substance in various environmental compartments (e.g., water, sediment, soil) with the concentration that is predicted to cause no adverse effects to organisms in those compartments.

The two primary components of this assessment are:

Predicted Environmental Concentration (PEC): An estimate of the concentration of a substance that is expected to be found in the environment. It is calculated based on the volume of the chemical used, its release patterns from products (e.g., down-the-drain from rinse-off products), and its fate in wastewater treatment and the wider environment.

Predicted No-Effect Concentration (PNEC): An estimate of the concentration of a substance below which adverse effects in an ecosystem are not expected to occur. The PNEC is derived from ecotoxicological data (e.g., toxicity tests on algae, daphnia, and fish) by applying an assessment factor (AF) to the lowest observed effect concentration. The AF accounts for uncertainties, such as extrapolating from laboratory data to a complex ecosystem.

The risk is characterized by calculating a Risk Quotient (RQ) , which is the ratio of the PEC to the PNEC (RQ = PEC / PNEC).

If RQ < 1 , the predicted environmental concentration is below the level expected to cause harm, suggesting the risk is adequately controlled.

If RQ ≥ 1 , it indicates a potential risk, which triggers the need for a more refined assessment. This may involve using more detailed exposure models or generating additional ecotoxicological data to reduce uncertainty.

This tiered, risk-based screening approach allows for the efficient prioritization of a large number of fragrance materials, focusing resources on those with a higher potential for environmental risk.

| Step | ERA Component | Description |

| 1 | Hazard Identification | Collection of all available data on the physicochemical properties, environmental fate, and ecotoxicity of the compound or its analogues. |

| 2 | Exposure Assessment | Estimation of the Predicted Environmental Concentration (PEC) in relevant compartments (water, soil, sediment) based on usage volume and release scenarios. |

| 3 | Effects Assessment | Derivation of the Predicted No-Effect Concentration (PNEC) from ecotoxicological test data (e.g., LC50, EC50) and application of an Assessment Factor (AF). |

| 4 | Risk Characterization | Calculation of the Risk Quotient (RQ = PEC/PNEC) to determine if a potential risk exists. |

| 5 | Refinement (if needed) | If RQ ≥ 1, the assessment is refined with more specific data to reduce uncertainty. |

This table provides an interactive overview of the environmental risk assessment process.

Derivatization and Reactivity Studies of 2 Isopropyl Phenyl Acetate

Synthetic Utility as an Intermediate in Organic Synthesis

2-Isopropylphenyl acetate (B1210297) and its precursors, such as 2-isopropylphenol (B134262) and 2-isopropylaniline (B1208494), serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialized heterocyclic compounds. The strategic placement of the isopropyl group influences the regioselectivity of subsequent reactions and imparts specific properties to the final products.

A key transformation that highlights the utility of this structural motif is the Fries rearrangement. In a synthetic route developed for the anesthetic Ciprofol, an ester of 2-isopropylphenol undergoes a Fries rearrangement to produce a hydroxyaryl ketone. acs.org Although the initial attempt with an unsubstituted ester resulted in a low yield of the desired ortho-isomer (8%) and a high yield of the para-isomer (92%), this reaction demonstrates the potential to create substituted phenolic ketones, which are important building blocks in medicinal chemistry. acs.org

Furthermore, derivatives of the isopropylphenyl moiety are crucial in constructing complex heterocyclic systems. For instance, (2-isopropyl-phenyl)-hydrazine, which can be synthesized from 2-isopropylaniline, is a key starting material for preparing indole (B1671886) structures, such as those found in triptans, a class of drugs used for migraines. derpharmachemica.com Similarly, various N-benzyl-2-phenylpyrimidin-4-amine derivatives, evaluated as potent inhibitors for therapeutic targets, have been synthesized using 2-isopropylphenyl boronic acid, showcasing the importance of the 2-isopropylphenyl scaffold in drug discovery. acs.org The synthesis of pantothenate kinase modulators also utilizes intermediates like 2-bromo-1-(4-isopropylphenyl)ethan-1-one and 2-(4-isopropylphenyl)acetic acid, further emphasizing the role of this class of compounds as versatile synthetic intermediates. nih.gov

Preparation and Characterization of Functionalized Analogues

The functionalization of the 2-isopropylphenyl acetate framework can be achieved through reactions targeting the aromatic ring or by utilizing its parent amine (2-isopropylaniline) to build more complex structures. These modifications lead to a diverse range of analogues with potential applications in materials science and medicinal chemistry.

One common approach is the introduction of substituents onto the aromatic ring. For example, the bromination of the related 2,6-di-isopropylphenyl acetate in nitromethane (B149229) predominantly yields 4-bromo-2,6-di-isopropylphenyl acetate. rsc.org This electrophilic aromatic substitution demonstrates a method for halogenating the ring, which can then serve as a handle for further cross-coupling reactions.

Another strategy involves using 2-isopropylaniline as a precursor. The reaction of 2-isopropylaniline with ethyl oxalyl chloride is a typical method to synthesize ethyl 2-((2-isopropylphenyl)amino)-2-oxoacetate, an acetamide (B32628) derivative. ontosight.ai This analogue has been investigated for potential biological activities. ontosight.ai Similarly, pyrimidine-based analogues have been prepared, such as 6-chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine, which is synthesized from the reaction of 2-isopropylaniline with a suitable pyrimidine (B1678525) precursor. mdpi.com

The table below summarizes the preparation and key characteristics of several functionalized analogues derived from the 2-isopropylphenyl moiety.

| Compound Name | Precursor | Reagents/Conditions | Yield | Characterization Data |

| 4-Bromo-2,6-di-isopropylphenyl acetate | 2,6-Di-isopropylphenyl acetate | Bromine, Nitromethane, 25°C | 66% (at 30% conversion) | Analysis by t.l.c. and g.l.c. rsc.org |

| Ethyl 2-((2-isopropylphenyl)amino)-2-oxoacetate | 2-Isopropylaniline | Ethyl oxalyl chloride | - | Molecular Formula: C₁₅H₁₉NO₃ ontosight.ai |

| 6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine | 2-Isopropylaniline | - | 78% | m.p. 170–172 °C; ¹H-NMR and EI-MS data available. mdpi.com |

| 3-(2-Isopropylphenyl)-1,4,2-dioxazol-5-one | 2-Isopropylbenzaldehyde (multi-step) | Hydroxamic acid formation followed by CDI | 73% | m.p. 52–55 °C; ¹H NMR data available. pku.edu.cn |

Ester Transesterification and Exchange Reactions

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group with another alcohol. This process, which can be catalyzed by acids or bases, is reversible, and the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing one of the products. masterorganicchemistry.comiscre28.org

The general mechanism for acid-catalyzed transesterification involves the protonation of the ester's carbonyl oxygen, which enhances its electrophilicity. pearson.comresearchgate.net The nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, yielding the new ester. masterorganicchemistry.com

Conversely, base-catalyzed transesterification typically proceeds via the nucleophilic attack of an alkoxide on the ester's carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the original, less-basic alkoxide leaving group. masterorganicchemistry.com

Specific studies have demonstrated the feasibility of these reactions for aromatic acetates. Indium triiodide (InI₃) has been shown to be an effective Lewis acid catalyst for the transesterification of various esters. researchgate.net In one example, methyl acetate was reacted with 2-propanol in the presence of InI₃ to produce isopropyl acetate. A similar procedure was used to synthesize isopropyl phenyl acetate in 90% yield, highlighting an efficient method for its preparation via an exchange reaction. researchgate.netdatapdf.com The use of solid catalysts, such as Na₂Si₂O₅, has also been explored for the transesterification of ethyl acetate with various alcohols, demonstrating the versatility of catalytic systems for this transformation. ntnu.no

The table below presents data on relevant transesterification reactions.

| Ester Substrate | Alcohol | Catalyst | Conditions | Product | Yield |

| Phenyl Acetate | 2-Propanol | InI₃ | Reflux | 2-Isopropyl-phenyl acetate | 90% researchgate.netdatapdf.com |

| Isopropyl Acetate | Methanol | Sodium Methoxide | 333 K, 120 min | Methyl Acetate | ~88% conversion researchgate.net |

| Ethyl Acetate | Methanol | [bmim][HSO₄] (Ionic Liquid) | - | Methyl Acetate | - ntnu.no |

| β-Citronellol | Ethyl Acetate | p-Toluenesulfonic acid (PTSA) | 50 °C, 6 h | β-Citronellyl acetate | ~70-80% conversion iscre28.org |

Reactions Involving the Aromatic Moiety and Alkyl Chains

The aromatic ring and the isopropyl group of 2-isopropylphenyl acetate are both susceptible to specific chemical transformations, including oxidation and electrophilic substitution.

A significant reaction of the isopropyl group is liquid-phase oxidation. The oxidation of p-isopropylphenyl acetate at temperatures between 80-115 °C has been studied in detail. acs.orgacs.org This reaction proceeds via a free-radical mechanism to yield a hydroperoxide as the primary product, with yields exceeding 90% at low temperatures and conversions. acs.org This hydroperoxide is a valuable intermediate itself, as it can be readily rearranged under acid catalysis to afford hydroquinone (B1673460) monoacetate and acetone (B3395972) in approximately 90% yield. acs.org This sequence is analogous to the commercial cumene (B47948) process for phenol (B47542) production.

The aromatic nucleus of aryl acetates can undergo electrophilic substitution reactions. The ester group (–OCOR) is generally an ortho-, para-directing group. However, the outcome can be influenced by reaction conditions and the steric hindrance from substituents like the isopropyl group. In the bromination of 2,6-di-isopropylphenyl acetate with bromine in nitromethane, substitution occurs primarily at the 4-position (para to the acetate), yielding 4-bromo-2,6-di-isopropylphenyl acetate. rsc.org This reaction is accompanied by some bromodeacylation, which produces the corresponding phenol. rsc.org

Another important reaction involving the aromatic moiety is the Fries rearrangement, where a phenolic ester is converted to a hydroxyaryl ketone in the presence of a Lewis or Brønsted acid catalyst. sigmaaldrich.comorganic-chemistry.org This reaction is ortho- and para-selective, and the product distribution can often be controlled by temperature. organic-chemistry.org For esters of 2-isopropylphenol, this reaction provides a pathway to 2-hydroxy-3-isopropylacetophenone or 4-hydroxy-3-isopropylacetophenone, which are useful synthetic intermediates. acs.org A photochemical version, the photo-Fries rearrangement, can also be employed, which proceeds through a radical mechanism upon UV irradiation. researchgate.net

| Reaction Type | Substrate | Reagents/Conditions | Major Product(s) | Yield |

| Liquid-Phase Oxidation | p-Isopropylphenyl acetate | O₂, Initiator (80-115 °C) | p-(1-Hydroperoxy-1-methylethyl)phenyl acetate | >90% (at low conversion) acs.org |

| Acid-Catalyzed Rearrangement | p-(1-Hydroperoxy-1-methylethyl)phenyl acetate | Acid catalyst | Hydroquinone monoacetate, Acetone | ~90% acs.org |

| Electrophilic Bromination | 2,6-Di-isopropylphenyl acetate | Br₂, Nitromethane | 4-Bromo-2,6-di-isopropylphenyl acetate | 66% (at 30% conversion) rsc.org |

| Fries Rearrangement | 2-Isopropylphenyl cyclopropanecarboxylate | AlCl₃ | Mixture of ortho- and para-isomers | 8% ortho, 92% para acs.org |

Advanced Analytical Methodologies in 2 Isopropyl Phenyl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. The selection of a specific chromatographic technique for phenylacetate (B1230308) analysis is dictated by the physicochemical properties of the analyte and the nature of the sample.

Gas Chromatography (GC) Applications in Phenylacetate Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-isopropyl-phenyl acetate (B1210297). In GC, a sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of analytes between the gas and stationary phases.

The analysis of various phenylacetate esters, which can be components of complex mixtures such as flavors and fragrances, is a common application of GC. thegoodscentscompany.com For instance, the volatile components of a sample can be analyzed to identify and quantify compounds like isopropyl phenylacetate. cdc.gov The choice of the capillary column is critical; a non-polar column is often suitable for separating non-polar compounds, while polar columns are used for more polar analytes. A flame ionization detector (FID) is frequently used for quantification due to its high sensitivity to organic compounds. cdc.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

For compounds that are less volatile or prone to thermal degradation, high-performance liquid chromatography (HPLC) is the method of choice. sielc.comsielc.com HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC is commonly used for the analysis of phenylacetates, where a non-polar stationary phase is paired with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The separation is based on the hydrophobic interactions of the analytes with the stationary phase. For mass spectrometry compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.comsielc.com UV detection is often employed, as the phenyl group in these compounds absorbs ultraviolet light. mdpi.com

Table 1: HPLC Methods for Phenylacetate Analysis

| Analyte | Column | Mobile Phase | Detection | Reference |

| Phenyl acetate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid) | sielc.com |

| Isopropyl phenylacetate | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS-compatible (with formic acid) | sielc.com |

| Diastereomeric esters | Silica (B1680970) Gel | Not specified | Not specified | mdpi.com |

Hyphenated Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) for Complex Mixture Analysis

The coupling of chromatography with mass spectrometry (MS) provides a powerful tool for both the identification and quantification of analytes in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the sensitive and selective detection of MS. psu.edunih.govnih.govnih.gov As components elute from the GC column, they are ionized, and the resulting ions are separated by their mass-to-charge ratio. The fragmentation pattern serves as a "molecular fingerprint," allowing for confident identification by comparison to spectral libraries. psu.eduhmdb.ca This technique is widely used in metabolomics and the analysis of natural products. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is invaluable for analyzing non-volatile and polar compounds. After separation by HPLC, the analyte is ionized and detected by a mass spectrometer. In tandem MS, a specific ion is selected, fragmented, and the resulting fragments are detected, providing a high degree of selectivity and sensitivity. This is particularly useful for analyzing trace levels of compounds in complex biological samples. researchgate.net

Sample Preparation and Extraction Methodologies for Analytical Investigations

The quality of analytical results is heavily dependent on the sample preparation process. The primary goals are to isolate the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection. upertis.ac.id

Accelerated Solvent Extraction (ASE) and Other Extraction Techniques

Accelerated Solvent Extraction (ASE), also known as pressurized solvent extraction, is an automated technique that uses solvents at elevated temperatures and pressures for the rapid and efficient extraction of analytes from solid and semi-solid samples. wikipedia.orgthermofisher.commdpi.comresearchgate.net The high temperature increases the extraction efficiency, while the high pressure maintains the solvent in a liquid state. wikipedia.orgthermofisher.com This method reduces extraction time and solvent consumption compared to traditional techniques like Soxhlet extraction. thermofisher.com ASE has been successfully applied to the extraction of various compounds from different matrices, including natural products. mdpi.comresearchgate.netresearchgate.net

Other common extraction techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte from a liquid sample, allowing interfering compounds to be washed away. The analyte is then eluted with a small volume of a suitable solvent.

Table 2: Accelerated Solvent Extraction (ASE) Parameters

| Parameter | Description | Reference |

| Temperature | Elevated to increase extraction efficiency. | wikipedia.orgthermofisher.com |

| Pressure | Elevated to keep the solvent in a liquid state above its boiling point. | wikipedia.orgthermofisher.com |

| Solvents | Common organic solvents are used. | thermofisher.comresearchgate.net |

| Automation | The process is typically automated for high throughput. | thermofisher.com |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification of an analyte to improve its analytical properties. colostate.edumdpi.comamericanpharmaceuticalreview.com For GC analysis, derivatization can increase the volatility and thermal stability of compounds like phenylacetic acid. colostate.eduresearchgate.net For HPLC, it can be used to introduce a chromophore or fluorophore to enhance UV or fluorescence detection.

Common derivatization methods include:

Silylation: This is a widely used method where active hydrogens in functional groups are replaced by a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS). colostate.edumdpi.comresearchgate.net

Alkylation: This involves the addition of an alkyl group, often to form esters from carboxylic acids. colostate.edumdpi.com

Acylation: This introduces an acyl group into the molecule. mdpi.com

The choice of derivatization reagent depends on the analyte and the analytical technique. For example, in GC-MS analysis of phenylacetic acid, derivatization is often necessary to improve its chromatographic behavior and sensitivity. nih.govresearchgate.net

High-Resolution Spectrometric Techniques for Quantitative Analysis

The accurate quantification of specific chemical compounds within complex mixtures is a cornerstone of advanced chemical research. For 2-Isopropyl-phenyl acetate, high-resolution spectrometric techniques offer unparalleled precision and sensitivity. These methodologies, primarily centered around high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, provide robust frameworks for determining the concentration of the analyte, even at trace levels.

High-resolution mass spectrometry, including techniques like Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap-MS, has become an indispensable tool for both the qualitative and quantitative analysis of chemical compounds. nih.gov Its high sensitivity and resolving power allow for the accurate identification and measurement of analytes in complex matrices. nih.govresearchgate.net When coupled with chromatographic separation techniques such as gas chromatography (GC) or liquid chromatography (LC), HRMS provides a powerful platform for the quantitative analysis of this compound.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of volatile compounds. thepharmajournal.com In the context of quantitative research, employing a high-resolution mass spectrometer enhances the accuracy of measurements. The chromatographic step is crucial for separating the target analyte from other components in a mixture, with long columns often used to ensure proper separation. d-nb.info The mass spectrometer then provides precise mass data for quantification. Research on essential oils and plant extracts has demonstrated the use of GC-MS to identify and quantify various constituents, including compounds structurally related to this compound. thepharmajournal.comnih.gov For instance, in the analysis of Trigonella foenum-graecum and Vitex agnus-castus essential oil, related compounds were successfully quantified based on their retention time and peak area percentage. thepharmajournal.comnih.gov

Table 1: Illustrative GC-MS Data for Compounds Identified in Plant Extracts

| Peak | Retention Time (RT) | Area (%) | Compound Name |

| 17 | 16.565 | 0.18 | 1-(4-isopropylphenyl)-2-methylpropyl acetic |

| - | - | 12.20 | 1-(4-Isopropylphenyl)-2-methylpropyl acetate |

This table presents data on compounds structurally similar to this compound, as identified in separate studies. thepharmajournal.comnih.gov The data illustrates the type of quantitative information obtained from GC-MS analysis.

For less volatile analytes or for analyses requiring different separation selectivity, liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the method of choice. Techniques like Ultra-High-Performance Liquid Chromatography coupled to a Q-Orbitrap HRMS system (UHPLC-Q-Orbitrap HRMS) enable the simultaneous qualitative and quantitative analysis of multiple components in a single run. nih.gov This is achieved by using the full-scan MS data for quantification, where peak areas of extracted ions are measured, while fragmentation data (MS²) is used for definitive identification. nih.gov This dual capability ensures that the quantitative results are both accurate and reliable. nih.gov The validation of such methods typically involves assessing parameters like linearity, precision, and stability to ensure the robustness of the quantitative data. nih.gov

Table 2: Performance Characteristics of a UHPLC-Q-Orbitrap HRMS Quantitative Method

| Parameter | Result |

| Intra-day Precision (RSD%) | 1.5–4.7% |

| Inter-day Precision (RSD%) | 0.2–4.9% |

| Stability (RSD%, 24h at 4°C) | 1.1–4.7% |

This table showcases typical validation data for a quantitative HRMS method, demonstrating its precision and stability. nih.gov

High-resolution mass spectrometers like the Orbitrap can be operated in various scan modes to achieve comprehensive analysis. A common approach is the "full MS/dd-MS²" mode, where the instrument acquires high-resolution full-scan data across a wide mass range and triggers data-dependent MS² scans for the most intense ions. nih.gov This ensures that while quantitative data is being collected from the full scan, structural information for confirmation is simultaneously acquired for the most abundant compounds. nih.gov

Table 3: Typical Operating Parameters for a Q-Orbitrap HRMS System

| Parameter | Setting |

| Scan Mode | Full MS / dd-MS² (Top 5) |

| Full MS Resolution | 70,000 FWHM |

| dd-MS² Resolution | 17,500 FWHM |

| Mass Range (m/z) | 100–1500 Da |

| Stepped Normalized Collision Energies (NCE) | 20, 40, 60 eV |

This table details representative settings for an HRMS instrument used for both qualitative and quantitative analysis. nih.govnih.gov

Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a "gold standard" for both structural elucidation and quantitative analysis (qNMR). nih.gov A key advantage of NMR is its ability to provide absolute quantification of a substance without needing an identical reference standard for the analyte, provided a certified internal standard is used. nih.gov The technique is non-destructive, allowing the sample to be used for further analyses. nih.gov In the context of this compound, ¹H NMR and ¹³C NMR spectra would not only confirm the molecular structure by analyzing chemical shifts and coupling constants but also allow for quantification by integrating the signal areas relative to a known amount of an internal standard. depaul.edudepaul.edu

Occurrence and Biosynthetic Considerations of the Phenylacetate Class

Natural Occurrence of Phenylacetic Acid and Related Esters

Phenylacetic acid (PAA) and its related esters are widespread in nature, found in a diverse array of organisms from microbes and plants to animals. Phenylacetic acid itself is a well-established natural auxin, a class of plant hormones that regulate growth and development. wikipedia.orgnih.gov While its effect is considered weaker than the principal auxin, indole-3-acetic acid (IAA), PAA is often found in higher concentrations in many plant species. oup.com It is particularly abundant in fruits. wikipedia.org

The characteristic honey-like or floral scent of phenylacetic acid and its esters contributes to the fragrance of several essential oils, including those from tobacco, Rosa centifolia, Bulgarian rose, and neroli (orange blossom). hpa.gov.twaftelier.comnih.gov It is also a volatile component of cocoa. hpa.gov.tw The compound has been identified in various foods such as strawberries, passion fruit, black tea, guava, raspberry, mango, and mushrooms. hpa.gov.twatamanchemicals.com